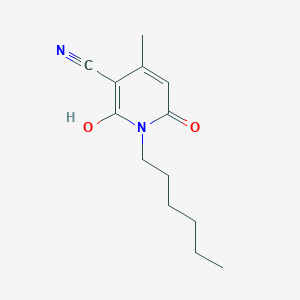
1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole derivatives are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects . The compound “1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)-” is a specific derivative with a molecular formula of C8H7N3O2 .
Synthesis Analysis
The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride , thionyl chloride , phosphorous pentaoxide , triflic anhydride , polyphosphoric acid , and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis
The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Chemical Reactions Analysis
The reaction of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents is a common method for the synthesis of 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis
The molecular weight of “1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)-” is 177.16 g/mol . It has a topological polar surface area of 76.7 Ų .作用機序
Target of Action
The primary target of 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with acetylcholinesterase by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine levels enhance the transmission of nerve impulses, affecting various physiological processes.
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the transmission of nerve impulses. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to its accumulation at the synaptic cleft . This accumulation enhances the transmission of nerve impulses, affecting various physiological processes, including muscle contraction, heart rate, and memory.
Result of Action
The inhibition of acetylcholinesterase by 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can result in various physiological effects, depending on the specific tissues and organs affected. For example, it could lead to improved memory and cognition in the case of Alzheimer’s disease .
特性
IUPAC Name |
5-(2-aminophenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSDCSVJMSVSGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357898 |
Source


|
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
32058-76-7 |
Source


|
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WL8388TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)
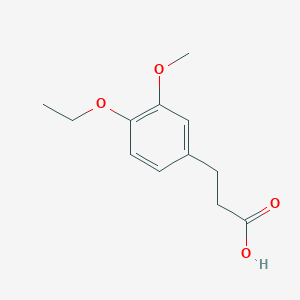
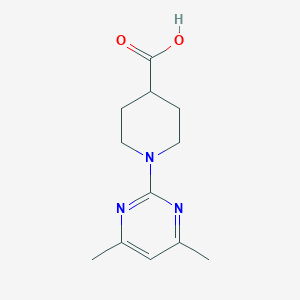
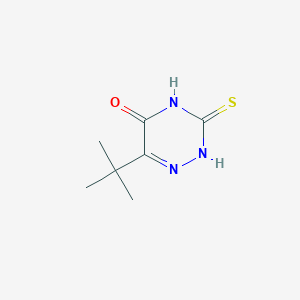
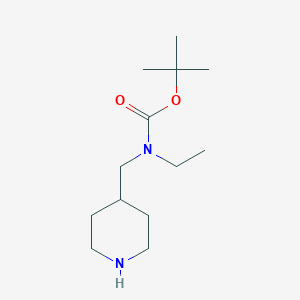
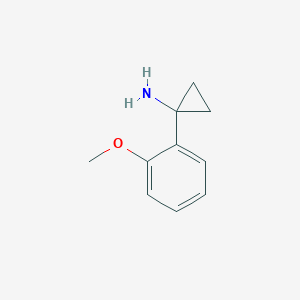

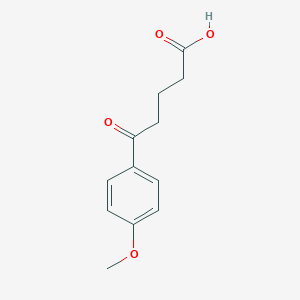


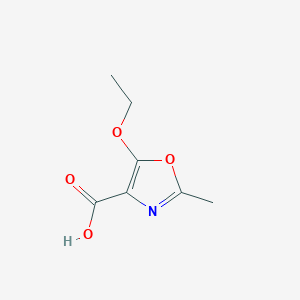
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
